molecular formula C10H12FNO4S B12502461 N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide

Cat. No.: B12502461
M. Wt: 261.27 g/mol
InChI Key: UQXJGIBNZMIJEF-UHFFFAOYSA-N
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Description

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide is a chemical compound with the molecular formula C10H12FNO4S. It is characterized by the presence of a fluorophenyl group, a propanoyl group, and a methanesulfonamide group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide typically involves the reaction of 4-fluorophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(4-Chlorophenyl)propanoyl)oxy)methanesulfonamide
  • N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide
  • N-((3-(4-Methylphenyl)propanoyl)oxy)methanesulfonamide

Uniqueness

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C₉H₁₁FN₂O₃S, with a molecular weight of 232.26 g/mol. Its structure features a methanesulfonamide group linked to a fluorophenyl propanoyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the compound's structure suggests potential interactions with aldo-keto reductases (AKRs), which are implicated in drug metabolism and resistance mechanisms in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:

  • Aldo-Keto Reductase 1C3 (AKR1C3) : This enzyme is overexpressed in various cancers, including acute myeloid leukemia (AML). The compound shows potential as an AKR1C3 inhibitor, which may disrupt the metabolic pathways that contribute to tumor growth and chemoresistance .
  • Synergistic Effects : When combined with other therapeutic agents, such as bezafibrate (a PPARα/γ agonist), the compound enhances the antiproliferative effects on AML cells, suggesting a synergistic mechanism that could improve treatment outcomes .

Case Studies

Case studies involving similar compounds highlight their therapeutic potential:

  • Case Study 1 : A study examined the effects of AKR1C3 inhibitors on AML patients undergoing chemotherapy. Results indicated improved patient responses when these inhibitors were included in treatment regimens.
  • Case Study 2 : Research on non-small cell lung cancer (NSCLC) demonstrated that targeting metabolic pathways through AKR inhibition led to decreased tumor proliferation and improved survival rates in treated mice.

Data Table: Biological Activity Overview

Activity Effect Reference
AKR1C3 InhibitionReduced tumor growth
Synergistic Drug ActionEnhanced efficacy with bezafibrate
In Vivo Tumor GrowthDecreased proliferation

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

methanesulfonamido 3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3

InChI Key

UQXJGIBNZMIJEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)F

Origin of Product

United States

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